Digitoxigenin-3-bromoacetate
Description
Overview of Cardiac Glycosides and Cardenolides in Research Contexts
Cardiac glycosides are a class of naturally derived steroid compounds found in various plants and some animals. mdpi.comnih.gov Historically, they have been used in medicine for their cardiotonic effects, primarily in the treatment of heart failure and certain cardiac arrhythmias. clevelandclinic.orgresearchgate.net The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane enzyme essential for maintaining sodium and potassium ion gradients across cell membranes. researchgate.netd-nb.info This inhibition leads to an increase in intracellular calcium, enhancing cardiac muscle contraction. clevelandclinic.orgd-nb.info
Beyond their cardiac applications, research has increasingly focused on the potential of cardiac glycosides, including the sub-class of cardenolides, as anticancer and antiviral agents. mdpi.comnih.gov Tumor cells, in particular, have shown a higher expression of the Na+/K+-ATPase or a greater affinity for cardiac glycosides, making them more susceptible to the cytotoxic effects of these compounds. nih.gov This has led to the exploration of cardiac glycosides in drug repositioning strategies for cancer therapy. mdpi.com
Derivatization of Digitoxigenin (B1670572) for Mechanistic and Probe Studies
Digitoxigenin is the aglycone, or non-sugar portion, of the cardiac glycoside digitoxin (B75463), extracted from the foxglove plant (Digitalis purpurea). caymanchem.com It serves as the core pharmacophore responsible for the biological activity. To better understand its interaction with the Na+/K+-ATPase and to develop probes for various biological assays, researchers have synthesized numerous derivatives of digitoxigenin. nih.govacs.orgresearchgate.net
Derivatization allows for the introduction of various functional groups onto the digitoxigenin scaffold. These modifications can alter the compound's affinity for its target, introduce reporter tags for visualization, or add reactive groups for covalent labeling. nih.govoup.comresearchgate.net For example, attaching fluorescent dyes or haptens like digoxigenin (B1670575) (DIG) enables the tracking and detection of the molecule within cells and tissues. oup.comgoogle.com The synthesis of these derivatives is a key strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies, which aim to identify the chemical features that contribute to a compound's biological effects. acs.orgresearchgate.net
Significance of the Bromoacetate (B1195939) Moiety for Chemical Reactivity and Biological Probing
The bromoacetate group is a key feature of Digitoxigenin-3-bromoacetate. This moiety is an alkylating agent, meaning it can form a stable, covalent bond with nucleophilic functional groups found in proteins, such as the sulfhydryl group of cysteine or the imidazole (B134444) group of histidine. acs.orgcymitquimica.com This reactivity is crucial for its use as a chemical probe. google.commedscape.com
By attaching a bromoacetate group to digitoxigenin, researchers created a molecule capable of irreversibly binding to its biological target. acs.orgnih.gov This irreversible inhibition is a powerful tool for studying the structure and function of the Na+/K+-ATPase. Once covalently bound, the enzyme is permanently inactivated, allowing for detailed biochemical and structural analyses of the binding site. nih.gov The bromoacetate group essentially acts as a "chemical anchor," locking the digitoxigenin core into its binding pocket on the enzyme. acs.org
Research Landscape and Current Gaps Pertaining to this compound
Research on this compound has primarily focused on its role as an affinity label for the Na+/K+-ATPase. acs.orgnih.govethernet.edu.et Studies have demonstrated its ability to inhibit the enzyme and displace other bound cardiac glycosides, such as ouabain (B1677812). nih.gov However, some research suggests that its inhibitory effects may not be solely directed at the specific cardiotonic steroid binding site, indicating a more complex interaction with the enzyme. nih.govethernet.edu.et
While the synthesis and inhibitory activity of this compound have been described, there are still gaps in our understanding of its broader biological effects. acs.org Further investigation is needed to fully characterize its off-target interactions and to explore its potential as a probe in other biological systems where the Na+/K+-ATPase plays a role. Additionally, the application of this compound in more complex biological models, such as in different cell lines or in vivo studies, remains an area for future research.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 31702-65-5 |
| Molecular Formula | C25H35BrO5 |
| Synonyms | [(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
Data sourced from ECHEMI echemi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
31702-65-5 |
|---|---|
Molecular Formula |
C25H35BrO5 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C25H35BrO5/c1-23-8-5-17(31-22(28)13-26)12-16(23)3-4-20-19(23)6-9-24(2)18(7-10-25(20,24)29)15-11-21(27)30-14-15/h11,16-20,29H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,23+,24-,25?/m1/s1 |
InChI Key |
NINRIIHMWQEVEA-NHODDBOBSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CBr |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CBr |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CBr |
Synonyms |
digitoxigenin-3-bromoacetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Digitoxigenin 3 Bromoacetate
Subsequent Derivatization of Digitoxigenin-3-bromoacetate
The presence of the bromoacetate (B1195939) moiety in this compound allows for a range of chemical modifications, primarily through alkylation and conjugation reactions. These derivatizations are instrumental in creating novel compounds with tailored properties for biological and research applications.
The bromoacetate group is an excellent substrate for nucleophilic substitution reactions, particularly alkylation. This reactivity has been exploited to introduce various functionalities onto the digitoxigenin (B1670572) scaffold. For instance, the bromoacetate can react with nucleophiles such as amines, thiols, and carbanions to form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds.
One notable application of this chemistry is the synthesis of quaternary ammonium (B1175870) salts. The reaction of 3β-bromoacetates of sterols with tertiary alkylamines, such as N,N-dimethyl-N-octylamine, N,N-dimethyl-N-decylamine, N,N-dimethyl-N-dodecylamine, and N,N-dimethyl-N-tetradecylamine, in acetonitrile (B52724) leads to the formation of monoquaternary and symmetrical or unsymmetrical bisquaternary ammonium salts. researchgate.net This approach allows for the introduction of a flexible hydrophilic chain with a polar head group to the hydrophobic steroid core. researchgate.net
The alkylation of enolates with bromoacetate is another powerful strategy. organicchemistrydata.orgorganicchemistrydata.org This reaction, often part of a conjugate addition-alkylation sequence, enables the formation of more complex carbon skeletons attached to the steroid. organicchemistrydata.org For example, the reaction of an enolate with bromoacetate can be used to introduce an acetic acid ester moiety, which can be further manipulated. organicchemistrydata.orggoogle.com
Table 1: Examples of Alkylation Reactions with Bromoacetate Analogs
| Nucleophile | Reagent | Product Type | Reference |
| Tertiary Alkylamines | N,N-dimethyl-N-alkylamines | Quaternary Ammonium Salts | researchgate.net |
| Enolates | Bromoacetate | Acetic Acid Ester Derivatives | organicchemistrydata.orgorganicchemistrydata.org |
| Amines | 9-fluorenylmethylchloroformate | Fmoc-protected amines | google.com |
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a rapidly growing field in medicinal chemistry. researchgate.netabacusdx.com this compound serves as a key building block in this area, enabling the creation of complex molecules with combined properties. researchgate.net The bromoacetyl group can be used to attach digitoxigenin to proteins, oligonucleotides, and other biologically relevant molecules. abacusdx.comnih.gov
This conjugation is often achieved by reacting the bromoacetate with a nucleophilic group on the target biomolecule, such as a thiol group on a cysteine residue or an amino group on a lysine (B10760008) residue. abacusdx.com This strategy has been employed to develop probes for biological studies. For example, digoxigenin (B1670575), a closely related cardenolide, is widely used as a hapten for labeling nucleic acid probes. oup.complos.org These labeled probes can then be detected with high sensitivity using anti-digoxigenin antibodies. plos.org
The development of molecular probes often involves the incorporation of reporter groups, such as fluorescent dyes or biotin (B1667282). The reactivity of the bromoacetate group can be harnessed to attach such reporters to the digitoxigenin molecule. For instance, an affinity labeling study utilized [³H] all-trans-retinyl α-bromoacetate, an analog of this compound, to identify specific protein interactions. arvojournals.org
Table 2: Applications of this compound in Conjugation Chemistry
| Application | Conjugation Partner | Resulting Product | Reference |
| Bioconjugation | Proteins, Oligonucleotides | Bioactive Conjugates | researchgate.netabacusdx.comnih.gov |
| Probe Development | Haptens (e.g., Digoxigenin) | Labeled Nucleic Acid Probes | oup.complos.org |
| Affinity Labeling | [³H] all-trans-retinyl α-bromoacetate | Labeled Protein Complexes | arvojournals.org |
Analytical Characterization Methodologies in Research
The structural elucidation and purity assessment of newly synthesized this compound derivatives are critical steps in the research process. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of organic molecules. thermofisher.comnih.gov In the context of digitoxigenin derivatives, NMR is used to confirm the successful attachment of new functional groups and to establish the stereochemistry of the molecule. researchgate.netresearchgate.net For example, the chemical shifts and coupling constants of the protons in the steroid nucleus and the attached moieties provide a wealth of structural information. thermofisher.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. researchgate.netjmaterenvironsci.com This technique is crucial for confirming the identity of the desired product and for identifying any byproducts. researchgate.netjmaterenvironsci.com The mass spectrum of a bromo-derivative, for instance, will show characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br). researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.comnih.gov The IR spectrum of a this compound derivative will show characteristic absorption bands for the ester carbonyl group, the carbon-bromine bond, and other functional groups introduced during derivatization. researchgate.netresearchgate.net This technique is particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of specific functional group peaks. thermofisher.com
Table 3: Spectroscopic Techniques for Characterizing this compound Derivatives
| Technique | Information Obtained | Reference |
| ¹H and ¹³C NMR | Detailed chemical structure, stereochemistry | thermofisher.comnih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | researchgate.netresearchgate.netjmaterenvironsci.com |
| FTIR Spectroscopy | Presence of functional groups | thermofisher.comnih.govresearchgate.netresearchgate.net |
Chromatographic methods are essential for separating the desired product from unreacted starting materials, reagents, and byproducts, as well as for assessing the purity of the final compound. nih.gov
Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. nih.gov For the purification of digitoxigenin derivatives, silica (B1680970) gel or alumina (B75360) are commonly used as the stationary phase. capes.gov.brjst.go.jp The choice of the mobile phase (solvent system) is critical for achieving good separation. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. mdpi.com It operates on the same principles as column chromatography but on a smaller scale. mdpi.com By comparing the retention factor (Rf) of the product to that of the starting materials, one can quickly determine if the reaction has gone to completion. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and sensitivity than column chromatography. It is often used for the final purity assessment of synthesized compounds.
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly useful for the purification of natural products and their derivatives. mdpi.com It avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or decomposition of the sample. mdpi.com
Table 4: Chromatographic Techniques for the Analysis of this compound Derivatives
| Technique | Application | Reference |
| Column Chromatography | Purification and isolation of products | nih.govcapes.gov.brjst.go.jp |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment | mdpi.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Final purity assessment | |
| Counter-Current Chromatography (CCC) | Purification of natural product derivatives | mdpi.com |
Molecular and Cellular Mechanisms of Action of Digitoxigenin 3 Bromoacetate
Modulation of Na+/K+-ATPase Activity
The interaction of Digitoxigenin-3-bromoacetate with Na+/K+-ATPase is the cornerstone of its mechanism of action, leading to profound effects on cellular ion homeostasis.
This compound is designed as an active site-directed alkylating agent. The bromoacetate (B1195939) moiety is an electrophilic group that can react with nucleophilic amino acid residues, such as those containing sulfhydryl (cysteine) or carboxyl (aspartate, glutamate) groups, within the cardiac glycoside binding site of the Na+/K+-ATPase. This reaction results in the formation of a covalent bond between the inhibitor and the enzyme.
Unlike the reversible binding of its parent compound, digitoxigenin (B1670572), this covalent linkage renders the inhibition by this compound irreversible. nih.gov Such irreversible inhibitors, often termed affinity labels, are invaluable tools in biochemistry and pharmacology. nih.gov By permanently blocking the binding site, they allow researchers to identify and characterize the specific amino acids that constitute the receptor site on the enzyme. nih.govnih.gov Studies using similar alkylating derivatives of cardiac glycosides have confirmed their ability to interact irreversibly with Na+/K+-ATPase, thereby preventing the binding of other ligands like ouabain (B1677812) and permanently inactivating the enzyme. nih.gov The degree of irreversible binding of such alkylating derivatives has been shown to be influenced by factors such as lipophilicity. nih.gov
Cardiac glycosides, including digitoxigenin, bind to a specific, highly conserved receptor site on the extracellular face of the α-subunit of the Na+/K+-ATPase. nih.gov This binding occurs when the enzyme is in its phosphorylated, outward-facing conformation (the E2-P state), which has the highest affinity for these inhibitors. pnas.org The binding is allosteric, meaning it occurs at a site distinct from the ATP or ion-binding sites, but profoundly affects the enzyme's catalytic activity.
The binding of the steroid core stabilizes the E2-P conformation, effectively locking the enzyme in an inactive state and preventing the conformational changes necessary for ion transport and the completion of the catalytic cycle. pnas.org This prevents the dephosphorylation of the enzyme and the release of bound K+, thus inhibiting its pumping function. The use of reactive derivatives like this compound has been instrumental in elucidating the topology of this binding pocket, helping to identify key amino acid residues involved in the interaction. nih.govnih.gov
The Na+/K+-ATPase α-subunit exists in multiple isoforms (e.g., α1, α2, α3), which are expressed in a tissue-specific manner. These isoforms exhibit different sensitivities to various cardiac glycosides. However, extensive research has demonstrated that this isoform selectivity is primarily determined by the sugar moiety attached at the C-3 position of the steroid core. researchgate.netnih.gov
For aglycones (the steroid core without any sugar residues), such as digitoxigenin itself, the binding affinities for the α1, α2, and α3 isoforms are largely indistinguishable. researchgate.netnih.gov Since this compound is a derivative of the aglycone, it is not expected to exhibit significant isoform selectivity. The core steroid structure binds to a region that is highly conserved among the isoforms, and it lacks the sugar groups that confer differential affinity. nih.gov
| Isoform | Relative Binding Affinity (KD) | Selectivity |
|---|---|---|
| α1β1 | Essentially Equal | No significant selectivity observed for the aglycone. Binding affinities are indistinguishable (KD α1 ≈ α2 ≈ α3). researchgate.netnih.gov |
| α2β1 | Essentially Equal | |
| α3β1 | Essentially Equal |
Downstream Signaling Pathway Perturbations
The disruption of Ca2+ homeostasis triggers a multitude of downstream signaling events, leading to profound cellular changes including the activation of programmed cell death and cell cycle arrest.
A primary consequence of the cellular stress induced by cardiac glycosides is the activation of apoptosis. The sustained elevation of intracellular Ca2+ is a key trigger for the intrinsic apoptotic pathway. nih.govmdpi.com This process involves the activation of effector caspases, which are the central executioners of apoptosis. nih.govyoutube.com Studies on digitoxin (B75463) and related compounds like oleandrin (B1683999) show that they induce the activation of initiator caspase-9 and effector caspase-3. nih.govresearchgate.net The activation of caspase-9 is indicative of the mitochondrial pathway of apoptosis, which is often initiated by the release of cytochrome c from the mitochondria in response to cellular stress, such as ion imbalance. mdpi.com
The process typically involves a decrease in the level of anti-apoptotic proteins like Bcl-2 and cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3. mdpi.comnih.gov In addition to the caspase-dependent intrinsic pathway, some cardiac glycosides can also engage the extrinsic pathway as a later response by activating the nuclear factor of activated T-cells (NF-AT), which can upregulate Fas ligand (FasL). nih.govnih.gov
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. embopress.org They function by creating transient breaks in the DNA backbone. embopress.org Certain cardiac glycosides have been identified as inhibitors of these enzymes, particularly DNA topoisomerase II. nih.govnih.gov
Research has shown that digitoxin can act as a topoisomerase II poison. nih.gov This mode of inhibition involves the stabilization of the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the broken DNA strands. nih.govus.es By preventing the re-ligation of the DNA break, the compound converts the essential topoisomerase enzyme into a cellular toxin that generates permanent, cytotoxic double-strand breaks. embopress.org In vitro experiments have demonstrated that digitoxin at nanomolar concentrations can induce DNA-topoisomerase II cleavable complexes at levels comparable to the well-known chemotherapeutic agent, etoposide. nih.govus.es Some reports also suggest that cardiac glycosides can inhibit DNA topoisomerase I. nih.gov
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell growth, and differentiation. While direct evidence for this compound modulating JAK1 is limited, studies on other cardiac glycosides suggest an inhibitory role in this pathway.
For instance, the cardiac glycoside Lanatoside C has been shown to suppress the JAK-STAT signaling pathway in cancer cells. nih.gov This inhibition is part of a broader effect on multiple signaling cascades that control cell proliferation and survival. The binding of a cytokine to its receptor typically activates associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. By interfering with this pathway, cardiac glycosides can potentially block the pro-proliferative and anti-apoptotic signals transmitted by various cytokines, contributing to their anti-cancer effects.
Cardiac glycosides, including digitoxin, have been consistently shown to inhibit the proliferation of various cell types by inducing cell cycle arrest, predominantly at the G2/M phase. nih.govspandidos-publications.comnih.govresearchgate.net This checkpoint prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.
The mechanism underlying G2/M arrest often involves the DNA damage response (DDR) pathway. researchgate.net Studies on digitoxin in human hepatocellular carcinoma cells revealed that it induces G2/M arrest through the ATR-CHK2-CDC25C signaling pathway. spandidos-publications.com In this pathway, Ataxia Telangiectasia and Rad3-related (ATR) kinase, activated by DNA damage, phosphorylates and activates Checkpoint Kinase 2 (CHK2). CHK2 then phosphorylates and inactivates the phosphatase CDC25C, preventing it from activating the cyclin B1/CDK1 complex that is necessary for entry into mitosis. This arrest allows the cell time to repair DNA damage or, if the damage is too severe, to undergo apoptosis. spandidos-publications.comresearchgate.net
| Compound | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Digitoxin | HepG2/ADM | G2/M Arrest | spandidos-publications.com |
| Lanatoside C | MCF-7, A549, HepG2 | G2/M Arrest | nih.gov |
| ZINC253504760 | CCRF-CEM | G2/M Arrest | nih.gov |
| Digitoxigenin Derivatives | Non-small lung cancer cells | G2/M Arrest | nih.gov |
Investigations into Target Protein Covalent Modification
The chemical structure of this compound is specifically designed for covalent modification of its target protein. The digitoxigenin core acts as the specific recognition element, directing the molecule to the highly conserved cardiac glycoside binding site on proteins like the Na+/K+-ATPase. nih.gov The "-3-bromoacetate" moiety serves as a reactive electrophile.
Bromoacetyl groups are known to be selective for reacting with nucleophilic amino acid side chains, particularly the sulfhydryl group of cysteine residues, forming a stable thioether bond. google.com The strategy of targeted covalent modification involves two steps: first, the non-covalent, high-affinity binding of the digitoxigenin scaffold to its target protein. nih.gov This initial binding event positions the reactive bromoacetyl group in close proximity to a suitable nucleophilic residue within or near the binding site. Second, the juxtaposition of the electrophile and the nucleophile facilitates a rapid chemical reaction, resulting in the formation of an irreversible covalent bond between the drug and the protein. nih.govnih.gov This covalent linkage permanently inactivates the protein, providing a powerful tool for biochemical investigations and potentially leading to a prolonged duration of action.
Identification of Covalent Binding Sites on Na+/K+-ATPase
The primary molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. The specific binding of cardiac glycosides to this enzyme is known to occur on the extracellular surface of its α-subunit.
While this compound was synthesized as an active-site-directed alkylating agent to identify the specific amino acid residues at the cardiac glycoside binding site, detailed studies pinpointing the exact covalent attachment points on the Na+/K+-ATPase are not extensively available in the public domain. The underlying principle of its design is that the digitoxigenin portion of the molecule directs the compound to the specific binding site on the enzyme. Once localized, the reactive bromoacetyl group is positioned to react with a nearby nucleophilic amino acid residue, thereby forming a permanent covalent bond.
Alkylation of Cysteine Residues or Other Nucleophilic Sites
The bromoacetyl group is a classic electrophilic moiety used in affinity labeling. It is highly reactive towards nucleophilic side chains of amino acids. Potential targets for alkylation by this compound within the Na+/K+-ATPase binding site include:
Cysteine residues: The sulfhydryl (-SH) group of cysteine is a strong nucleophile and a common target for alkylating agents.
Histidine residues: The imidazole (B134444) ring of histidine can be alkylated.
Lysine (B10760008) residues: The ε-amino group (-NH2) of lysine is another potential nucleophilic target.
Aspartate and Glutamate residues: The carboxylate (-COO-) groups of these acidic amino acids can also act as nucleophiles.
The general consensus in the broader field of cardiac glycoside research suggests that the binding pocket is complex and involves multiple amino acid interactions. However, specific studies identifying the particular residue(s) alkylated by this compound through techniques such as peptide mapping and sequencing after covalent labeling are not readily found in the available literature.
Characterization of Irreversible Binding Kinetics
The interaction of this compound with Na+/K+-ATPase is characterized by its irreversible nature, a direct consequence of covalent bond formation. This contrasts with the reversible binding of its parent compound, digitoxigenin, and other naturally occurring cardiac glycosides.
Early studies on bromoacetylated cardenolides, including this compound, demonstrated their ability to cause irreversible inhibition of Na+/K+-ATPase from guinea pig brain. A key experimental approach to distinguish between reversible and irreversible inhibition involves a washing procedure. Enzyme preparations are incubated with the inhibitor and then washed to remove any unbound or reversibly bound molecules. If the enzyme activity is not restored after washing, the inhibition is considered irreversible.
One study investigated the inhibitory effects of several bromoacetylated cardenolides. The degree of irreversible inhibition was determined by the amount of enzyme activity that could not be recovered after washing.
| Compound | Concentration (M) | Total Inhibition (%) | Irreversible Inhibition (%) |
|---|---|---|---|
| This compound | 1 x 10-5 | 55 | 35 |
| This compound | 5 x 10-6 | 38 | 20 |
The lipophilicity of the alkylating agent has also been shown to play a role in the extent of irreversible binding. A more lipophilic compound may have better access to the binding site within the lipidic environment of the cell membrane, potentially influencing the rate and extent of covalent modification. While detailed kinetic constants for the irreversible reaction of this compound with Na+/K+-ATPase are not available in the reviewed literature, the data clearly establishes its function as an irreversible inhibitor.
Biological Activities in Pre Clinical Research Models
Studies on Anticancer Activity in In Vitro Cell Lines
Cardiac glycosides are known to exhibit anticancer properties, primarily through the inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular ion homeostasis. Research has been conducted to understand if Digitoxigenin-3-bromoacetate shares these characteristics.
Cytotoxicity and Growth Inhibition in Various Cancer Cell Models (e.g., HeLa, A549, CEM)
There is currently no publicly available scientific literature detailing the cytotoxic and growth-inhibitory effects of this compound on the HeLa, A549, or CEM cancer cell lines.
Selectivity Profiles Across Different Cell Types
Specific studies detailing the selectivity profile of this compound against cancerous versus non-cancerous cell lines have not been identified in the available scientific literature.
Induction of Programmed Cell Death in Cancer Cell Research
No specific studies have been published that investigate the ability of this compound to induce programmed cell death, or apoptosis, in cancer cells.
Research on Antiviral Activity
The antiviral potential of cardiac glycosides has been an area of active research, with studies showing activity against a range of viruses. Investigations into the specific antiviral effects of this compound are as follows.
Inhibition of Human Cytomegalovirus (HCMV) Replication in Cellular Assays
There are no specific studies in the publicly available scientific literature that have evaluated the inhibitory effects of this compound on the replication of Human Cytomegalovirus (HCMV) in cellular assays.
Suppression of Coronaviral Replication in In Vitro Systems
There is no publicly available scientific literature that reports on the ability of this compound to suppress the replication of coronaviruses in in vitro systems.
Preclinical In Vivo Studies (Non-Clinical Efficacy Models)
Preclinical in vivo studies are crucial for establishing proof-of-concept and understanding the systemic effects of novel compounds. Research on digitoxigenin (B1670572) derivatives and bromoacetate (B1195939) compounds in various animal models has demonstrated a range of biological activities.
The antitumor potential of cardiac glycosides, including derivatives of digitoxigenin, has been a subject of significant investigation. Studies have shown that digitoxin (B75463) and its synthetic analogs can inhibit the growth of various cancer cell lines. nih.govus.es Epidemiological studies have suggested that patients on digitalis therapy for cardiac conditions may develop more benign forms of breast tumors and have a lower cancer recurrence rate. nih.gov
While direct in vivo studies on tumor growth inhibition by this compound are not available, research on other digitoxigenin derivatives provides a strong rationale for their investigation as potential anticancer agents. For instance, a synthetic analog of digitoxin, D6-MA, has been shown to inhibit the expression of key proteins involved in cell proliferation, such as p53, cdc2, cyclin B1, and survivin. nih.gov
The following table summarizes representative findings of the anticancer effects of digitoxin in preclinical models, which could serve as a basis for hypothesizing the potential effects of its bromoacetate derivative.
| Compound | Cancer Model | Observed Effect |
| Digitoxin | Renal (TK-10), Breast (MCF-7), Melanoma (UACC-62) cell lines | Inhibition of cell growth |
| Digitoxin | TK-10 cell line | Induction of apoptosis |
This table is based on data for Digitoxin, a related cardiac glycoside, due to the absence of specific data for this compound.
Cardiac glycosides are well-known for their systemic effects, primarily on the cardiovascular system. wikipedia.orgcornell.eduvetscraft.com They act by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular sodium and subsequently calcium, which enhances myocardial contraction. wikipedia.orgcornell.eduvetscraft.com The administration of cardiac glycosides to laboratory animals can lead to a range of cardiovascular effects, and their toxicity is a significant consideration in research. nih.govpetpoisonhelpline.com
Bromoacetate compounds have also been studied for their systemic biological effects in vivo. For example, benzyl (B1604629) bromoacetate (BBA) has been evaluated for neurophysiological alterations after repeated exposures in adult male Long-Evans rats, although it did not result in significant alterations to peripheral nerve or somatosensory function in that particular study. nih.gov In contrast, dibromoacetic acid has been shown to affect spermatogenesis and alter sperm membrane proteins in rats. researchgate.net Another study on bromochloroacetic acid (BCA) in rats demonstrated effects on sperm morphology and fertility.
The systemic effects of these related compounds are summarized in the table below.
| Compound Class | Model Organism | Observed Systemic Effects |
| Cardiac Glycosides | Laboratory Animals | Cardiovascular effects (altered heart rate and contractility) |
| Benzyl Bromoacetate | Rats | No significant alterations to peripheral nerve or somatosensory function |
| Dibromoacetic Acid | Rats | Altered spermatogenesis and sperm membrane proteins |
| Bromochloroacetic Acid | Rats | Altered sperm morphology and fertility |
This table presents data for classes of related compounds to infer potential systemic effects, as specific data for this compound is unavailable.
Modulation of Other Enzymes and Proteins in Research Contexts
Beyond their well-established effects on ATPases, derivatives of digitoxigenin and bromoacetate compounds have been investigated for their ability to modulate other enzymes and proteins.
While the primary target of cardiac glycosides is Na+/K+-ATPase, research into the broader enzymatic interactions of their derivatives is ongoing. nih.govnih.gov There is a lack of specific data on the inhibition of enzymes other than ATPases by this compound.
However, following the example provided in the instructions, studies on related bromoacetate and acetate (B1210297) compounds have demonstrated inhibitory effects on other enzymes. For instance, bromoacetic acid has been shown to inhibit Penaeus penicillatus acid phosphatase in a slow, reversible reaction, suggesting that a histidine residue at the active site is essential for the enzyme's activity. nih.gov
Furthermore, several studies have investigated the inhibition of catalase by acetate and related compounds. Research has shown that lead acetate, zinc acetate, and acetic acid can significantly reduce the rate of reaction of catalase. sc.edusc.edu Another study reported the progressive inhibition of the catalase-hydrogen peroxide system by acetate, chloride, and azide (B81097). nih.gov While some studies show inhibition, others have noted an activation of the peroxidative activity of catalases by acetate under specific pH conditions. nih.gov It is important to note that various substances can inhibit catalase, and specific inhibitors like 3-amino-1H-1,2,4-triazole (3-AT) and sodium azide (NaN3) are often used to specifically measure catalase activity. scirp.org
The table below summarizes the findings on the inhibition of enzymes other than ATPases by related acetate and bromoacetate compounds.
| Inhibitor | Enzyme | Key Findings |
| Bromoacetic acid | Penaeus penicillatus acid phosphatase | Slow, reversible inhibition, suggesting interaction with an active site histidine residue. nih.gov |
| Lead acetate, Zinc acetate, Acetic acid | Catalase | Significant reduction in the rate of catalase reaction. sc.edusc.edu |
| Acetate, Chloride, Azide | Catalase-hydrogen peroxide system | Progressive inhibition. nih.gov |
This table provides data on related acetate and bromoacetate compounds as per the example in the prompt, due to the absence of specific data for this compound.
Structure Activity Relationship Sar Studies of Digitoxigenin 3 Bromoacetate and Its Analogs
Role of the Bromoacetate (B1195939) Moiety in Activity and Irreversible Binding
The introduction of a bromoacetate group at the C-3 position transforms the digitoxigenin (B1670572) molecule into a reactive species with distinct pharmacological properties. This moiety acts as an alkylating agent, capable of forming stable, covalent bonds with biological macromolecules. nih.govethernet.edu.et Studies on related compounds, such as Digoxigenin-3,12-dibromoacetate (DDB) and Strophanthidin-3-bromoacetate, have been instrumental in characterizing the role of this reactive group. nih.govethernet.edu.et
Research on DDB, an alkylating derivative of the related compound digoxigenin (B1670575), demonstrated that it could irreversibly inhibit the binding of ³H-ouabain to the Na+/K+-ATPase enzyme. nih.govethernet.edu.et This irreversible action is a direct consequence of the bromoacetate's ability to form a covalent bond. However, further investigation suggested that this irreversible inhibition might not occur at the conventional cardiotonic steroid binding site, as an excess of the standard cardiac glycoside strophanthidin (B154792) did not protect the enzyme from this effect. nih.gov This indicates that the bromoacetate group confers alkylating properties that may target sites on the enzyme distinct from the primary binding pocket for classic cardiac glycosides. nih.govethernet.edu.et
The substitution of the C-3 hydroxyl group with a bromoacetate moiety increases the lipophilicity of the molecule. This enhanced lipophilicity can alter the compound's pharmacokinetic profile, including its ability to traverse cellular membranes to reach its target enzymes, such as the Na+/K+-ATPase located in the plasma membrane. The change in physicochemical properties influences how the molecule partitions between aqueous and lipid environments, a key factor in receptor access and interaction.
The bromoacetate group has a profound impact on how the molecule interacts with its enzymatic target. Digoxigenin-3,12-dibromoacetate (DDB) was shown to inhibit rat brain Na+/K+-ATPase and effectively displace ouabain (B1677812) from its binding sites. nih.gov The potency of this inhibition was quantified, providing specific data on its inhibitory concentration.
| Compound | Target Enzyme | Inhibition Potency (I₅₀) | Source |
|---|---|---|---|
| Digoxigenin-3,12-dibromoacetate (DDB) | Rat Brain Na+/K+-ATPase | 5 x 10⁻⁶ M | nih.gov |
The key finding is that this interaction is irreversible, consistent with the formation of a covalent bond by the alkylating bromoacetate group. nih.gov This contrasts with the reversible binding of most traditional cardiac glycosides.
Influence of Steroid Nucleus Modifications on Activity
The steroid nucleus is the fundamental pharmacophore of cardiac glycosides, and its specific stereochemistry and functionalization are paramount for biological activity. nih.goviisc.ac.in
The stereochemical configuration at the C-5 position, which dictates the fusion of the A and B rings of the steroid nucleus, is critical for potent cardiotonic activity. iisc.ac.innih.gov Naturally occurring and highly active cardenolides like digitoxigenin possess a cis fusion of the A/B rings. iisc.ac.in Any change to this configuration results in a dramatic loss of activity. For instance, the compound uzarigenin, which has a trans fusion of the A/B rings but is otherwise identical to digitoxigenin, exhibits a sharp decrease in cardiotonic effects. iisc.ac.in This highlights the stringent stereochemical requirement at this position for optimal interaction with the biological target. nih.gov
The unsaturated lactone ring attached at the C-17 position is a hallmark of cardenolides and a key contributor to their biological effects. nih.goviisc.ac.in Altering this moiety has been a strategy to create novel analogs. Research has shown that replacing the butenolide ring of digitoxigenin with other 5- or 6-membered cyclic Michael acceptor systems can result in compounds that retain some biological function. cdnsciencepub.com Several such analogs demonstrated weak to moderate cardiotonic activity, indicating that while the specific butenolide is optimal, other structurally related groups can be tolerated. cdnsciencepub.com Furthermore, replacing the lactone ring with a nitrogen-containing unsaturated heterocycle has been shown to produce an analog that is almost as active as the parent compound. researchgate.net These findings demonstrate that while the C-17 position is critical, it allows for certain modifications that can modulate the biological profile of the resulting molecule. cdnsciencepub.comacs.org
| Structural Feature | Modification | Impact on Biological Activity | Source(s) |
|---|---|---|---|
| C-5 Configuration | Change from A/B cis-fusion (Digitoxigenin) to A/B trans-fusion (Uzarigenin) | Sharp diminution in cardiotonic activity. | iisc.ac.innih.gov |
| C-14 Hydroxyl Group | Removal of the -OH group. | Potency is greatly diminished, but inotropic and electrophysiological actions are preserved. | iisc.ac.innih.gov |
| C-17 Moiety | Replacement of the butenolide ring with other cyclic Michael acceptors. | Weak to moderate cardiotonic activity is retained. | cdnsciencepub.com |
| C-17 Moiety | Replacement of the lactone ring with a nitrogen-containing heterocycle. | Activity is nearly equivalent to the parent compound. | researchgate.net |
Effect of Sugar Moiety Modifications in Related Glycosides
The sugar portion of cardiac glycosides, while not the primary pharmacophore, plays a crucial role in modulating the biological activity of the molecule. nih.gov Modifications to the sugar type, the length of the sugar chain, and its stereochemistry can significantly impact the potency and efficacy of these compounds. nih.govresearchgate.net
Impact of Sugar Type, Length, and Stereochemistry on Activity
Research into the structure-activity relationships (SAR) of cardiac glycosides has revealed that the nature of the sugar moiety significantly influences their biological effects. nih.govacs.org
Sugar Type: The type of sugar attached to the aglycone is a critical determinant of activity. Studies comparing different sugar motifs have shown that certain sugars can enhance cytotoxicity against cancer cell lines. acs.org For instance, the substitution of the natural D-sugar in digitoxin (B75463) with L-sugars like L-rhamnose and L-amicetose has been shown to improve anti-cytomegalovirus (CMV) activity. nih.govacs.org The specific glycosidic linkage is also a key factor influencing the cytotoxic effects of cardiac glycosides. researchgate.net
Sugar Chain Length: The length of the oligosaccharide chain attached to the aglycone also modulates activity. Generally, a shorter sugar chain is associated with increased potency. nih.govacs.org For example, monosaccharide cardiac glycosides containing L-rhamnose and L-amicetose were found to be more potent than their corresponding di- and trisaccharide versions. nih.gov This suggests that reducing the length of the sugar chain can lead to analogs with improved activity. nih.gov
Stereochemistry: The stereochemistry of the sugar is another important factor. Studies have demonstrated that the orientation of the sugar moiety can drive the inhibitory activity of the glycoside. d-nb.info Specifically, α-oriented glycosides have exhibited greater activity compared to their β-oriented counterparts. d-nb.info Furthermore, research on digitoxin analogs has shown that those with α-L-sugar diastereomers are more cytotoxic than the α-D-sugar diastereomers. acs.org The stability of the complex formed between the cardiac glycoside and its target, the Na,K-ATPase, is higher for L-rhamnosides than for D-digitoxides. nih.gov
The following table summarizes the impact of sugar modifications on the activity of digitoxin analogs against Human Cytomegalovirus (HCMV).
Table 1: Anti-HCMV Activity of Digitoxin and its Analogs
| Compound | Sugar Moiety | EC50 (nM) |
|---|---|---|
| Digitoxin | Trisaccharide (D-digitoxose)3 | 3.2 |
| α-L-Rhap3 | Monosaccharide (α-L-rhamnose) | 0.3 |
| α-L-Amip6 | Monosaccharide (α-L-amicetose) | 0.4 |
| α-D-Rhap9 | Monosaccharide (α-D-rhamnose) | 2.5 |
Data sourced from studies on digitoxin analogues and their anti-cytomegalovirus activity. acs.org
Comparison of Aglycone vs. Glycoside Activities
The sugar moiety, or glycone, generally enhances the biological activity of the steroidal core, the aglycone. daffodilvarsity.edu.bd While the aglycone is responsible for the pharmacological effect, the attached sugar(s) influence pharmacokinetic properties such as absorption, solubility, and distribution. daffodilvarsity.edu.bd
Numerous studies have demonstrated that glycosides are typically more potent than their corresponding aglycones. For example, ouabagenin, the aglycone of ouabain, shows a significantly higher IC50 value (790 nM), indicating lower potency, compared to its glycoside form. acs.org However, the degree to which the sugar enhances activity can vary depending on the specific aglycone and the nature of the sugar itself. nih.gov
The following table provides a comparison of the inhibitory concentrations (IC50) for selected glycosides and their corresponding aglycones, illustrating the general trend of increased potency with the presence of a sugar moiety.
Table 2: Comparison of IC50 Values for Glycosides and Aglycones
| Compound | Type | Target/Assay | IC50 |
|---|---|---|---|
| Ouabain | Glycoside | Breast Cancer Cell Migration | 17 nM |
| Ouabagenin | Aglycone | Breast Cancer Cell Migration | 790 nM |
| Digitoxin | Glycoside | Na,K-ATPase Inhibition | Similar Ki to Digitoxigenin |
Data compiled from studies on cardiac glycoside activities and Na,K-ATPase inhibition. nih.govacs.org
Computational and Molecular Modeling Approaches in SAR
Computational methods are increasingly valuable tools in the study of structure-activity relationships (SAR) for complex molecules like Digitoxigenin-3-bromoacetate and its analogs. frontiersin.org These approaches provide insights into the molecular interactions that govern biological activity, aiding in the design of new, more potent, and selective compounds.
Ligand-Receptor Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a cardiac glycoside, to its receptor, typically the Na+/K+-ATPase. scholarsresearchlibrary.combiointerfaceresearch.com
Ligand-Receptor Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies have been instrumental in understanding the binding modes of cardiac glycosides. scholarsresearchlibrary.com For example, docking can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the binding pocket. colab.ws The goal is to find the ligand pose with the best energetic fit, which often correlates with higher biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com
In the context of cardiac glycosides, QSAR studies have been employed to develop predictive models for their cytotoxic activity. scholarsresearchlibrary.comresearchgate.net These models are built using a set of known compounds (a training set) with measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include parameters related to:
Electronic properties: such as charge distribution and polarizability.
Steric properties: like molecular size and shape.
Hydrophobic properties: for example, the partition coefficient (log P). nih.gov
By applying statistical methods, a correlation is established between these descriptors and the observed biological activity. tandfonline.com A successful QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. scholarsresearchlibrary.com For instance, QSAR studies have shown that the inotropic activity of some digitalis-like compounds is well-correlated with their Na+,K+-ATPase inhibition potency. tandfonline.com
Conformational Analysis and its Correlation with Activity
The three-dimensional shape, or conformation, of a cardiac glycoside is a critical determinant of its biological activity. nih.gov Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds.
The relative potencies of different cardenolides can often be explained by their preferred binding conformations. nih.gov The flexibility of the glycosidic linkage, which connects the sugar to the steroid, allows the molecule to adopt various conformations. nih.gov Computational methods, such as potential energy calculations and computer graphics, are used to investigate these conformations and determine which are energetically favorable. nih.gov
It has been proposed that the conformational distribution of the glycosidic moiety is a major factor influencing the biological activity of these compounds. nih.gov Studies have shown that the orientation of the sugar relative to the steroid core can significantly impact binding to the receptor. pnas.org For example, solid-state NMR studies have revealed that in some ouabain derivatives, the sugar extends out from the plane of the steroid ring system, a conformation that is thought to be important for its inhibitory action. pnas.org
Digitoxigenin 3 Bromoacetate As a Chemical Probe and Research Tool
Applications in Affinity Labeling and Target Identification
Digitoxigenin-3-bromoacetate is a derivative of digitoxigenin (B1670572) designed as a chemical probe for affinity labeling. The core structure is based on digitoxigenin, a cardiac glycoside known to interact with specific cellular targets, primarily the Na+/K+-ATPase. acs.org The key modification is the addition of a bromoacetate (B1195939) group at the 3-position of the steroid backbone. This bromoacetate moiety is an electrophilic alkylating agent, capable of forming stable, covalent bonds with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within the binding pocket of a target protein. This property transforms the reversible binding of the parent compound into an irreversible, covalent linkage, making it an invaluable tool for identifying and characterizing protein targets. ethernet.edu.et
The primary and most well-established target of cardiac glycosides like digitoxigenin is the Na+/K+-ATPase, a vital ion pump found in the plasma membrane of most animal cells. acs.org Derivatives such as this compound are synthesized to function as affinity labels for this enzyme. ethernet.edu.et The digitoxigenin portion of the molecule directs the probe to the cardiotonic steroid binding site on the Na+/K+-ATPase. Once positioned, the reactive bromoacetate group can covalently modify a nearby nucleophilic residue, effectively "tagging" the enzyme.
Research with analogous compounds, such as digoxigenin-3,12-dibromoacetate, has demonstrated the principle of using haloacetate derivatives to irreversibly inhibit Na+/K+-ATPase. ethernet.edu.etuky.edu This covalent and irreversible binding is critical for several research applications, including:
Mapping the Binding Site: By identifying the specific amino acid residue that has been alkylated, researchers can gain precise information about the topology of the cardiac glycoside binding domain.
Studying Enzyme Conformation: The irreversible nature of the binding can lock the enzyme in a specific conformational state, allowing for detailed structural and functional studies.
Quantifying Receptor Sites: The stable tag allows for the accurate measurement of the number of available binding sites in a given tissue or cell preparation.
While Na+/K+-ATPase is the principal target, chemical probes like this compound can also be used to identify other potential binding partners or "off-targets" within the cell, which may contribute to the broader biological effects of cardiac glycosides.
The ability of this compound to covalently label proteins makes it a powerful tool for chemoproteomics, a field that uses small-molecule probes to explore protein function and interaction on a proteome-wide scale. nih.gov The goal of using such a probe is to identify the complete set of proteins that interact with it in a complex biological sample, such as a cell lysate. nih.gov
A typical workflow for target discovery using a probe like this compound involves several steps. Often, the probe is modified with a secondary tag (e.g., biotin (B1667282) or a clickable alkyne group) to facilitate purification. The general process is as follows:
Incubation: The probe is incubated with a cell or tissue lysate, allowing it to bind and covalently label its protein targets.
Affinity Purification: The probe-protein complexes are captured and purified from the lysate. For example, if the probe is biotinylated, it can be pulled down using streptavidin-coated beads.
Elution: The covalently bound proteins are eluted from the purification matrix.
Identification: The eluted proteins are identified using high-resolution mass spectrometry.
This unbiased approach allows for the discovery of novel targets and interaction partners that might not be identified through traditional hypothesis-driven methods. nih.govtuwien.at By comparing the proteins pulled down by the reactive probe with those from a control experiment using a non-reactive analogue, researchers can confidently identify specific interactors and validate the cellular targets responsible for a compound's pharmacological effects.
Development of Radiolabeled Derivatives for Molecular Imaging Research
Beyond its use in affinity labeling, the digitoxigenin scaffold is being explored for the development of radiolabeled derivatives for non-invasive molecular imaging, particularly in oncology. acs.orgcapes.gov.br The rationale is based on the observation that many tumor cells overexpress Na+/K+-ATPase or exhibit a higher affinity for cardiac glycosides compared to normal cells. acs.orgnih.gov By labeling a digitoxigenin derivative with a radionuclide, it can be used as a probe to visualize tumors using techniques like Single Photon Emission Computed Tomography (SPECT).
A promising radiotracer has been developed by conjugating digitoxigenin with a chelating agent, Diethylenetriaminepentaacetic acid (DTPA), to create DTPA-DIG. acs.orgnih.gov This chelator can stably bind the radionuclide Technetium-99m (99mTc), which is ideal for SPECT imaging due to its favorable physical properties, including a 6-hour half-life and 140 keV gamma emission. acs.orgresearchgate.net
The synthesis and labeling process involves two main stages acs.orgnih.gov:
Synthesis of the Precursor (DTPA-DIG): Digitoxigenin is chemically conjugated to DTPA. The reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov The resulting DTPA-DIG conjugate is then purified and characterized using methods like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure. acs.orgnih.gov
Radiolabeling with Technetium-99m: The DTPA-DIG precursor is radiolabeled with 99mTc. This is typically achieved by adding Sodium pertechnetate (B1241340) (Na[99mTcO4]) to a solution of DTPA-DIG in the presence of a reducing agent, such as stannous chloride (SnCl2). acs.orgnih.gov The radiochemical purity of the final product, 99mTc-DTPA-DIG, is assessed using techniques like thin-layer chromatography (TLC). acs.orgnih.gov Studies have shown that this method can produce 99mTc-DTPA-DIG with high radiochemical purity and stability. acs.org
Table 1: Optimized Conditions for 99mTc Labeling of DTPA-DIG This table summarizes the optimized parameters for the radiolabeling reaction as determined in research studies.
| Parameter | Optimized Condition | Resulting Radiochemical Purity |
| Precursor (DTPA-DIG) | 1 mg | >95% |
| Reducing Agent (SnCl2) | 270-330 µg | >95% |
| pH | 5-6 | >95% |
| Incubation Time | 10-20 minutes | >95% |
| Incubation Temperature | Room Temperature | >95% |
| Data sourced from Munkert et al., 2019. acs.orgnih.gov |
To evaluate its potential as a tumor-targeting probe, the binding of 99mTc-DTPA-DIG to cancer cells was studied in vitro. acs.orgnih.gov Researchers compared its uptake in a human non-small-cell lung cancer cell line (A549), which has a high expression of Na+/K+-ATPase, with its uptake in a non-tumor human fetal lung fibroblast cell line (MRC-5) as a control. acs.orgnih.gov
The results demonstrated significantly higher binding of 99mTc-DTPA-DIG to the A549 cancer cells compared to the non-tumor MRC-5 cells. acs.orgnih.gov Furthermore, the specificity of this binding was confirmed in a blocking experiment. When the A549 cells were co-incubated with a 10-fold excess of unlabeled digitoxigenin, the uptake of the radiolabeled probe was significantly reduced to levels seen in the non-tumor cells. acs.orgnih.gov This indicates that 99mTc-DTPA-DIG binds specifically to the Na+/K+-ATPase target on the cancer cells. acs.orgnih.gov
Table 2: In Vitro Cellular Binding of 99mTc-DTPA-DIG This table presents the comparative binding of the radioprobe to cancer and non-tumor cells after a 2-hour incubation period.
| Cell Line | Cell Type | Relative Binding of 99mTc-DTPA-DIG | Relative Binding with Excess Unlabeled DIG (Blocking) |
| A549 | Lung Cancer | High | Significantly Reduced |
| MRC-5 | Non-tumor Lung Fibroblast | Low | N/A |
| Data sourced from Munkert et al., 2019. acs.orgnih.gov |
The promising in vitro results prompted preclinical evaluation in animal models to assess the probe's pharmacokinetic properties and imaging potential. acs.orgnih.gov Biodistribution and scintigraphic imaging studies were conducted in healthy mice. acs.orgnih.gov
The studies revealed that 99mTc-DTPA-DIG exhibits fast blood clearance, which is a desirable property for an imaging agent as it leads to a better target-to-background ratio and allows for earlier imaging. acs.orgnih.gov The primary route of excretion was found to be through the kidneys. acs.orgnih.gov Scintigraphic images showed high uptake in the intestine, liver, and kidneys. acs.orgnih.gov
Taken together, the specific binding to cancer cells in vitro and the favorable pharmacokinetic profile in vivo suggest that 99mTc-DTPA-DIG is a promising candidate for the non-invasive visualization of tumors. acs.orgacs.org Its potential to target the overexpressed Na+/K+-ATPase on cancer cells could make it a valuable tool for diagnostic imaging in oncology. acs.orgnih.gov
Use in Chemical Biology for Mechanistic Dissection
The strategic placement of a bromoacetate moiety onto the digitoxigenin scaffold endows it with the ability to act as an affinity label. This functionality is instrumental in chemical biology for the mechanistic exploration of complex biological systems.
Perturbing Cellular Pathways to Understand Biological Processes
This compound and similar alkylating cardiac glycosides are employed to irreversibly inhibit their primary cellular target, the Na+/K+-ATPase. This enzyme is a crucial ion pump responsible for maintaining the electrochemical gradients across the plasma membrane of animal cells. By forming a stable covalent bond with the enzyme, these probes induce a sustained inhibition, allowing researchers to study the downstream consequences of prolonged Na+/K+-ATPase inactivation.
The interaction of alkylating derivatives of cardiac aglycones, such as Strophanthidin-3-bromoacetate (SBA) and digoxigenin-3,12-dibromoacetate (DDB), with Na+,K+-ATPase has been a subject of investigation. researchgate.net Studies have shown that while the interaction of SBA with the enzyme is readily reversible, DDB can cause irreversible inhibition of [3H]ouabain binding. researchgate.net However, this irreversible inhibition by DDB did not appear to be directed at the specific cardiotonic steroid binding sites. researchgate.netnih.gov This suggests that the nature and position of the alkylating group are critical determinants of the mode of inhibition.
The covalent modification of Na+/K+-ATPase by probes like this compound perturbs a cascade of cellular events. The immediate effect is an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium exchanger, leading to an elevation of intracellular calcium levels. This perturbation has far-reaching consequences, impacting signaling pathways that regulate cell growth, proliferation, and apoptosis. For instance, the inhibition of Na+/K+-ATPase by cardiac glycosides is known to trigger signaling cascades involving Src kinase, the epidermal growth factor receptor (EGFR), and downstream pathways like Ras/Raf/MEK/ERK and PI3K/Akt. These pathways are central to numerous cellular processes, and their sustained activation or inhibition through the use of an irreversible probe allows for a detailed dissection of their roles in both normal physiology and disease states, such as cancer.
| Compound | Target | Mode of Interaction | Reference |
| Strophanthidin-3-bromoacetate (SBA) | Na+/K+-ATPase | Readily reversible inhibition | researchgate.net |
| Digoxigenin-3,12-dibromoacetate (DDB) | Na+/K+-ATPase | Irreversible inhibition of [3H]ouabain binding (non-site directed) | researchgate.netnih.gov |
Investigating Dissociation between Specific Effects (e.g., inotropic vs. enzyme inhibition)
A significant area of research where this compound and its analogs have proven useful is in uncoupling the various physiological effects of cardiac glycosides. The primary therapeutic action of these compounds in heart failure is their positive inotropic effect—an increase in the force of myocardial contraction. This effect is traditionally attributed to the inhibition of Na+/K+-ATPase in cardiac muscle cells. However, the use of alkylating derivatives has provided evidence for a more complex relationship.
Research on Strophanthidin-3-bromoacetate, an alkylating agent closely related to this compound, has demonstrated a dissociation between its positive inotropic effect and the irreversible inhibition of Na+/K+-ATPase. In studies using isolated guinea pig papillary muscle preparations, it was observed that while Strophanthidin-3-bromoacetate could irreversibly inhibit the isolated Na+/K+-ATPase enzyme, a significant portion (70%) of its positive inotropic effect was reversible. iisc.ac.in This finding suggests that the positive inotropic action may not be solely and directly coupled to the irreversible covalent inhibition of the enzyme.
This dissociation implies the existence of separate or partially independent mechanisms for the inotropic effect and the enzyme inhibition. It is hypothesized that the initial, reversible binding of the cardiac glycoside to the Na+/K+-ATPase is sufficient to trigger the signaling cascade leading to the inotropic effect, while the subsequent covalent modification leads to a more permanent inhibition of the enzyme's pumping function. This has led to the conceptualization of the Na+/K+-ATPase not just as an ion pump, but as a signal transducer.
The ability to dissect these effects is crucial for the development of new therapeutic agents with improved safety profiles. By understanding the structural determinants that favor the desired inotropic effect over the toxic effects associated with excessive enzyme inhibition, medicinal chemists can design novel cardiac glycoside derivatives with a wider therapeutic window.
Table of Investigated Effects of an Alkylating Cardenolide:
| Effect | Observation with Strophanthidin-3-bromoacetate | Implication | Reference |
| Na+/K+-ATPase Inhibition | Irreversible inhibition of the isolated enzyme | Covalent bond formation with the enzyme | iisc.ac.in |
| Positive Inotropic Effect | 70% reversible in isolated papillary muscle | Dissociation from irreversible enzyme inhibition | iisc.ac.in |
Future Directions and Advanced Research Perspectives
Exploration of Novel Synthetic Routes to Access Diverse Analogs
The synthesis of Digitoxigenin-3-bromoacetate is a critical starting point for the development of a wide array of chemical probes. researchgate.net The bromoacetyl group is a reactive moiety that allows for the covalent modification of proteins, making it an excellent scaffold for creating more complex and functionally diverse analogs. Future synthetic efforts will likely focus on modifying other positions of the digitoxigenin (B1670572) steroid nucleus to explore structure-activity relationships further. The preparation of compounds such as 15α-bromoacetoxydigitoxigenin 3-acetate and digoxigenin (B1670575) 3,12-dibromoacetate highlights the feasibility of introducing bromoacetyl groups at various positions, enabling the synthesis of a library of derivatives with potentially unique biological activities. researchgate.net
High-Throughput Screening and Phenotypic Profiling of New Derivatives
With a diverse library of this compound analogs in hand, high-throughput screening (HTS) methodologies can be employed to rapidly assess their biological effects across a wide range of cell lines and disease models. Phenotypic screening, in particular, which focuses on observable changes in cell morphology or function, can uncover novel therapeutic applications for these compounds. This approach allows for an unbiased assessment of the biological effects of new derivatives, potentially identifying compounds with desirable activities that may have been missed by target-based screening approaches.
Integration with Omics Technologies for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of how this compound and its analogs impact cellular function, researchers are increasingly turning to "omics" technologies. Proteomics can be used to identify the direct protein targets of the reactive bromoacetyl group, while transcriptomics and metabolomics can reveal downstream changes in gene expression and metabolic pathways. This systems-level approach provides a holistic view of the compound's biological effects, moving beyond a single target to a network-wide understanding of its mechanism of action.
Application in Advanced Cellular Models and Organoids for Mechanistic Elucidation
The use of advanced cellular models, such as three-dimensional (3D) cell cultures and organoids, offers a more physiologically relevant context in which to study the effects of this compound. These models more closely mimic the complex microenvironment of tissues and organs, providing more accurate insights into how the compound might behave in a living organism. By applying this compound and its analogs to these advanced models, researchers can gain a deeper understanding of their mechanisms of action and potential therapeutic efficacy.
Development of Biologically Active Conjugates or Prodrugs for Research Applications
The reactive nature of the bromoacetyl group in this compound makes it an ideal candidate for the development of biologically active conjugates. For example, it can be attached to fluorescent dyes for imaging applications or to affinity tags for protein purification. Furthermore, the development of prodrugs, which are inactive forms of the compound that are converted to the active form within the body, could be explored to improve its pharmacokinetic properties and reduce potential off-target effects.
Elucidation of Off-Target Interactions and Their Research Significance
While the primary target of digitoxigenin derivatives is the Na+/K+-ATPase, it is crucial to identify and characterize any off-target interactions. The bromoacetyl group can potentially react with other nucleophilic residues on proteins other than the intended target. Identifying these off-target interactions is essential for a complete understanding of the compound's biological profile and for interpreting experimental results accurately. These off-target effects, once identified, may also represent new avenues for research and therapeutic development.
Development of this compound Analogs as Tools for Specific Subunit/Isoform Targeting of Na+/K+-ATPase
The Na+/K+-ATPase exists as multiple isoforms, each with a distinct tissue distribution and physiological role. A significant area of future research will be the development of this compound analogs that can selectively target specific isoforms of the Na+/K+-ATPase. This could be achieved through the rational design of analogs that exploit subtle structural differences between the isoforms. Such isoform-selective compounds would be invaluable research tools for dissecting the specific functions of each Na+/K+-ATPase isoform and could lead to the development of more targeted therapies with fewer side effects. Research has already demonstrated that bromoacetylated cardenolides, including this compound, can inhibit Na+/K+-ATPase from guinea pig brain. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Digitoxigenin-3-bromoacetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis typically involves bromoacetylation of digitoxigenin using bromoacetic acid derivatives. Key steps include protecting the hydroxyl groups of digitoxigenin (e.g., with acetyl or trimethylsilyl groups) to prevent side reactions, followed by reaction with 3-bromoacetyl chloride in anhydrous conditions. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), catalyst selection (e.g., pyridine for acid scavenging), and temperature control (60–80°C) to minimize decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and validation via NMR (monitoring δ 3.8–4.2 ppm for acetate protons) are critical .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Combine analytical techniques:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities; monitor m/z 525.2 [M+H]⁺ for the target compound .
- ¹H/¹³C NMR : Confirm bromoacetate substitution via chemical shifts (e.g., δ 3.7–4.0 ppm for CH₂Br in ¹H NMR; δ 170–175 ppm for carbonyl in ¹³C NMR) .
- Melting Point Analysis : Compare observed mp (e.g., 99–102°C) with literature values to detect solvate formation .
Advanced Research Questions
Q. How do stereochemical variations in this compound impact its biological activity, and what experimental designs can elucidate structure-activity relationships (SAR)?
- Methodological Answer: Design comparative studies using enantiomerically pure analogs synthesized via chiral catalysts (e.g., BINOL-derived phosphoric acids). Assess SAR via:
- In vitro assays : Measure Na⁺/K⁺-ATPase inhibition (IC₅₀) in cardiac tissue homogenates .
- Molecular Dynamics (MD) Simulations : Map bromoacetate interactions with ATPase binding pockets (e.g., using GROMACS with CHARMM force fields) .
- X-ray Crystallography : Resolve co-crystals of this compound with ATPase to identify critical hydrogen bonds or steric clashes .
Q. What strategies mitigate instability of this compound in aqueous buffers during pharmacokinetic studies?
- Methodological Answer: Address hydrolysis of the bromoacetate group by:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO to enhance solubility and reduce nucleophilic attack .
- Stabilizing Additives : Incorporate 1 mM EDTA to chelate metal ions that catalyze degradation .
- LC-MS Stability Assays : Monitor degradation products (e.g., digitoxigenin and bromoacetic acid) over 24 hours at 37°C .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer: Perform meta-analysis of existing data with attention to:
- Cell Line Variability : Normalize IC₅₀ values to ATPase expression levels (via Western blot) .
- Experimental Conditions : Control for serum content (e.g., FBS binds cardiac glycosides) and exposure time (24 vs. 48 hours) .
- Statistical Reassessment : Apply ANOVA with post-hoc Tukey tests to identify outliers or batch effects .
Data Analysis & Experimental Design
Q. What computational tools are suitable for predicting metabolic pathways of this compound?
- Methodological Answer: Use in silico platforms:
- SwissADME : Predict CYP450-mediated oxidation sites (e.g., C3 bromoacetate as a metabolic hotspot) .
- Meteor Nexus : Simulate phase II conjugation (e.g., glucuronidation at C12 hydroxyl) and prioritize metabolites for LC-MS/MS validation .
Q. How should researchers design controls to validate specificity in this compound-targeted assays?
- Methodological Answer: Include:
- Negative Controls : Untreated cells or tissues + vehicle (e.g., DMSO).
- Competitive Inhibitors : Ouabain (known ATPase inhibitor) to confirm on-target effects .
- Probe Derivatives : Inactive analogs (e.g., Digitoxigenin-3-acetate without bromine) to isolate bromoacetate-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
